1-(cyclopropanecarbonyl)-N-ethyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide

Catalog No.
S6983609
CAS No.
M.F
C16H26N2O3
M. Wt
294.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(cyclopropanecarbonyl)-N-ethyl-N-(oxolan-2-ylmet...

Product Name

1-(cyclopropanecarbonyl)-N-ethyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide

IUPAC Name

1-(cyclopropanecarbonyl)-N-ethyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

InChI

InChI=1S/C16H26N2O3/c1-2-17(11-13-5-4-10-21-13)16(20)14-6-3-9-18(14)15(19)12-7-8-12/h12-14H,2-11H2,1H3

InChI Key

AFCHKONRYIUAFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCO1)C(=O)C2CCCN2C(=O)C3CC3
1-(cyclopropanecarbonyl)-N-ethyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide, also known as CX1739, is a small molecule compound that belongs to the class of pyrrolidine derivatives. It was first synthesized in 2014 by chemists at the Chinese Academy of Sciences and has shown potential therapeutic effects in various studies, though further research is needed to establish its efficacy.
CX1739 is a white solid powder with a molecular weight of 327.4 g/mol. It has a melting point of 97-99°C and a boiling point of 534.7°C at 760 mmHg. The compound is sparingly soluble in water, but is soluble in organic solvents such as DMSO and acetone. CX1739 possesses a unique chemical structure that consists of a pyrrolidine ring, a cyclopropanecarbonyl group, an oxolan-2-ylmethyl group, and an N-ethyl substituent.
CX1739 can be synthesized using a multi-step process that involves the reaction between N-ethylpyrrolidine-2-carboxylic acid and oxolan-2-ylmethyl amine, followed by acidification with hydrochloric acid and coupling with cyclopropanecarbonyl chloride. The final product is purified using column chromatography and characterized using various spectroscopic techniques (e.g. NMR, IR, and MS).
Different analytical methods have been used to quantify CX1739 in biological samples, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS). These methods can provide accurate and precise data on the compound's concentration, bioavailability, and pharmacokinetics.
CX1739 has been investigated for its pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Research has shown that CX1739 can inhibit the production of pro-inflammatory cytokines (such as TNF-alpha and IL-1beta) and increase the expression of anti-inflammatory cytokines (such as IL-10) in vitro and in vivo. It has also been demonstrated that CX1739 can induce apoptosis and cell cycle arrest in cancer cells, and protect neurons against oxidative stress and damage.
No significant toxicity or adverse effects have been reported in scientific experiments using CX1739. However, further safety and toxicity studies are needed to determine the compound's potential side effects and toxicological profile.
CX1739 has shown promising results in various pre-clinical studies and has the potential to be developed into a new therapeutic agent for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Moreover, CX1739 may be useful as a research tool to investigate the molecular mechanisms underlying these diseases.
Research on CX1739 is still in its early stages, and much remains to be elucidated regarding the compound's mechanism of action, pharmacokinetics, and bioavailability. Nevertheless, various studies have shown the potential therapeutic applications of CX1739, and further research is needed to establish its efficacy and safety in humans.
CX1739 may have important implications in several fields of research and industry. For example, in the field of drug discovery, CX1739 could be used as a lead compound to design and develop new anti-inflammatory, anti-cancer, and neuroprotective agents. Additionally, CX1739 may have potential applications in agriculture, as it has been shown to be effective in inhibiting certain plant pathogens.
Despite promising preclinical data, CX1739 has not yet been investigated in clinical trials and its efficacy and safety in humans are not established. Furthermore, additional studies are required to address the limitations of CX1739, such as its poor aqueous solubility, bioavailability, and stability. Future research could focus on optimizing CX1739's pharmacokinetic and pharmacodynamic properties, exploring new formulations and delivery methods, and investigating its potential synergistic effects with other molecules.
Some future directions for research include:
1. Investigating the mechanisms of action underlying CX1739's anti-inflammatory effects in more detail.
2. Studying the potential synergistic effects of CX1739 with other anti-inflammatory or anti-cancer agents.
3. Examining the efficacy and safety of CX1739 in clinical trials for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
4. Developing new formulations and delivery methods to improve the pharmacokinetics and bioavailability of CX1739.
5. Investigating the use of CX1739 as a lead compound to develop new plant protection products.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

294.19434270 g/mol

Monoisotopic Mass

294.19434270 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-26

Explore Compound Types